![molecular formula C14H14O5S B2426570 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-25-6](/img/structure/B2426570.png)
5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is an organic compound with the molecular formula C14H14O5S It is characterized by a furoic acid core substituted with a sulfonylmethyl group and a 4-methylbenzyl moiety
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction on other biochemical pathways are currently under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid typically involves the following steps:
Formation of the Sulfonylmethyl Intermediate: The initial step involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzyl sulfonate.
Coupling with Furoic Acid: The sulfonylmethyl intermediate is then coupled with 2-furoic acid under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated furoic acid derivatives.
Scientific Research Applications
5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid: Similar structure but with a 2-methylbenzyl group instead of a 4-methylbenzyl group.
4-Methylbenzylsulfonyl chloride: A precursor in the synthesis of sulfonylmethyl derivatives.
Uniqueness
5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid is unique due to the specific positioning of the 4-methylbenzyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-10-2-4-11(5-3-10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCWPBSZNPCKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
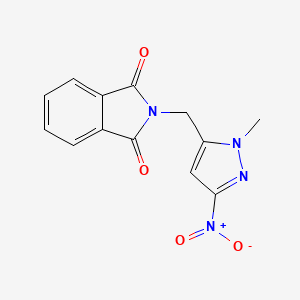
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2426489.png)
![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)
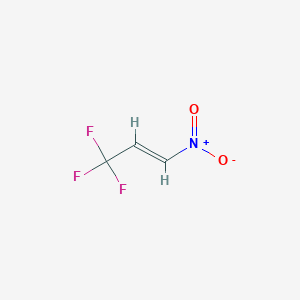
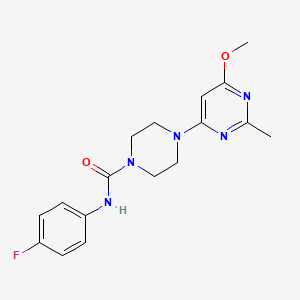
![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)
![2-({7-[(furan-2-yl)methyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2426498.png)
![3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride](/img/structure/B2426501.png)

![N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide](/img/structure/B2426504.png)
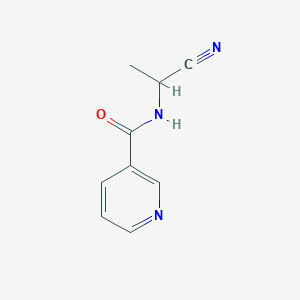

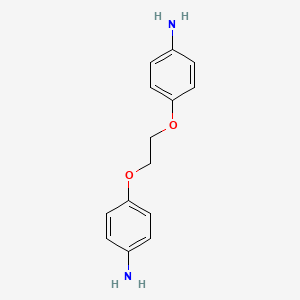
![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)
